6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-1,3-dihydropyrimidine-2-thione
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Overview
Description
6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-1,3-dihydropyrimidine-2-thione is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethyl group, and a dihydropyrimidine-thione core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-1,3-dihydropyrimidine-2-thione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 2-chlorobenzaldehyde and 4,4-dimethyl-1,3-dihydropyrimidine-2-thione.
Condensation Reaction: The 2-chlorobenzaldehyde undergoes a condensation reaction with 4,4-dimethyl-1,3-dihydropyrimidine-2-thione in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in a solvent like ethanol or methanol under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-1,3-dihydropyrimidine-2-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile, often with the addition of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used.
Scientific Research Applications
6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-1,3-dihydropyrimidine-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-1,3-dihydropyrimidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 6-[(1E)-2-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate
- 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one
Uniqueness
6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-1,3-dihydropyrimidine-2-thione is unique due to its specific structural features, such as the presence of a chlorophenyl group and a dihydropyrimidine-thione core. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-1,3-dihydropyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2S/c1-14(2)9-11(16-13(18)17-14)8-7-10-5-3-4-6-12(10)15/h3-9H,1-2H3,(H2,16,17,18)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDMHKYRSRSABC-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(NC(=S)N1)C=CC2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=C(NC(=S)N1)/C=C/C2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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